1-(pyrrolidin-1-yl)-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2S/c1-16-4-6-17(7-5-16)20-14-27-22(32-15-21(30)28-12-2-3-13-28)29(20)18-8-10-19(11-9-18)31-23(24,25)26/h4-11,14H,2-3,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXULWUNSHVLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and physicochemical properties of the target compound with analogous imidazole derivatives:
Key Observations
The pyrrolidine substituent in the target compound and compound 6d () may improve solubility relative to morpholine or bulky aromatic groups seen in other derivatives .
Thioether Linkage: The thioether in the target compound and compound 6 () provides flexibility, which could modulate binding kinetics in enzyme-active sites. However, the ethanone group in the target compound may reduce polarity compared to the hydroxyl group in compound 6 .
Synthetic Accessibility: Yields for imidazole derivatives vary widely (25–60%), with triphenyl-substituted imidazoles (e.g., 6d, ) showing moderate yields (30%), while benzimidazole-pyrrolidinone hybrids (e.g., 5a, ) achieve higher yields (60%) . The target compound’s synthesis would likely require multi-step optimization due to its complex substitution pattern.
Biological Relevance: Compounds with trifluoromethyl/trifluoromethoxy groups (e.g., ) are often designed for kinase inhibition or antimicrobial activity. The target compound’s trifluoromethoxy group may enhance target affinity compared to non-fluorinated analogs .
Research Findings and Implications
- Pharmacokinetic Potential: The trifluoromethoxy group in the target compound may improve metabolic stability over nitroimidazoles () or morpholine derivatives (), which are prone to oxidative degradation .
- Structural Uniqueness: Unlike phenanthroimidazoles () or benzoimidazoles (), the target compound’s imidazole-thioether-pyrrolidine architecture is rare in literature, suggesting novel structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
